molecular formula C7H7Br2NO B13610492 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine

Cat. No.: B13610492
M. Wt: 280.94 g/mol
InChI Key: BWFVUMIJQVXYBW-OWOJBTEDSA-N
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Description

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine is a specialized organic compound designed for chemical and pharmaceutical research. This molecule integrates a reactive 4,5-dibromofuran core with a prop-2-en-1-amine (allylamine) sidechain, creating a versatile bifunctional building block for synthetic chemistry. The 2(5H)-furanone scaffold, a key structural motif in this compound, is recognized as an important pharmacophore present in numerous drugs and bioactive natural products . Compounds based on the dibromofuran structure are highly reactive due to the presence of a carbonyl group conjugated with a double bond and the two labile bromine atoms, which offer multiple sites for nucleophilic substitution and further functionalization . The inherent reactivity of the dihalofuran system makes it a valuable precursor for designing novel molecular entities. The primary research applications for this compound include its use as a key synthetic intermediate in medicinal chemistry for the development of new therapeutic agents. The furanone scaffold is present in secondary metabolites exhibiting specific physiological activity , and similar structures have shown promising bioactivity against various microorganisms and viruses . Researchers can exploit the reactive bromine sites and the terminal amine on the sidechain to create diverse libraries of compounds for biological screening. The terminal amine group facilitates conjugation chemistry, making this compound particularly valuable for creating bioconjugates or tagged molecules for chemical biology studies. Additionally, the compound serves as a crucial building block in materials science for the synthesis of functional organic materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

(E)-3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+

InChI Key

BWFVUMIJQVXYBW-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1Br)Br)/C=C/CN

Canonical SMILES

C1=C(OC(=C1Br)Br)C=CCN

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 3 4,5 Dibromofuran 2 Yl Prop 2 En 1 Amine and Analogous Structures

Synthetic Routes to the 4,5-Dibromofuran Core

The construction of the 4,5-dibromofuran core is a critical step in the synthesis of the target molecule. This can be achieved through either the direct, regioselective bromination of a pre-existing furan (B31954) ring or through de novo construction of the dibrominated heterocyclic system.

Regioselective Bromination Procedures for Furan Rings

The direct bromination of furan and its derivatives can be a complex process, often leading to a mixture of products due to the high reactivity of the furan ring towards electrophiles. However, by carefully controlling the reaction conditions and the nature of the substituents on the furan ring, regioselective bromination can be achieved.

A plausible and efficient route to a 2-substituted-4,5-dibromofuran begins with a commercially available starting material, 4,5-dibromo-2-furoic acid. This compound serves as a valuable precursor, with the carboxylic acid group at the 2-position directing the synthetic pathway. The presence of this electron-withdrawing group deactivates the furan ring towards further electrophilic substitution, thus providing a stable and readily functionalizable core.

For synthetic strategies that require a 2-unsubstituted or a 2-formyl substituted 4,5-dibromofuran, the 4,5-dibromo-2-furoic acid can be chemically modified. Decarboxylation of 2-furoic acid derivatives is a known transformation that can be achieved under thermal conditions or with catalytic mediation. researchgate.netuni.eduorganic-chemistry.orgresearchgate.net This would yield 3,4-dibromofuran (B150810), which can then be further functionalized. Alternatively, reduction of the carboxylic acid to an aldehyde would furnish 4,5-dibromofuran-2-carbaldehyde, a key intermediate for olefination reactions. The photochemical synthesis of 5-aryl-4-bromo-2-furyl derivatives from 4,5-dibromofuran-2-carbaldehyde has been documented, indicating its utility as a synthetic building block. researchgate.net

The following table summarizes the key transformations for the preparation of the 4,5-dibromofuran core starting from 2-furoic acid.

Starting MaterialReagent(s) and ConditionsProductKey Feature
2-Furoic AcidBromine, suitable solvent4,5-Dibromo-2-furoic acidCommercially available precursor
4,5-Dibromo-2-furoic acidHeat or Catalyst (e.g., copper)3,4-Dibromofuran2-unsubstituted core
4,5-Dibromo-2-furoic acidReducing agent (e.g., DIBAL-H)4,5-Dibromofuran-2-carbaldehydePrecursor for olefination

De Novo Cycloaddition and Condensation Approaches to Dibromofuran Systems

While direct bromination of a pre-formed furan ring is a common strategy, de novo synthesis offers an alternative approach to construct the 4,5-dibromofuran core with inherent regiocontrol. Cycloaddition and condensation reactions are powerful tools for the formation of heterocyclic rings.

The Paal-Knorr furan synthesis is a classic method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions. youtube.com To generate a 4,5-dibromofuran derivative via this route, a suitably substituted and brominated 1,4-dicarbonyl precursor would be required. While versatile, the synthesis of the necessary brominated diketone could be challenging.

Diels-Alder reactions, a type of [4+2] cycloaddition, can also be employed to form six-membered rings which can then be converted to furans. For instance, the cycloaddition of 3,4-dibromofuran with a suitable dienophile could potentially lead to a precursor that, after subsequent transformations, yields a furan with the desired substitution pattern. researchgate.net However, this approach would likely involve multiple steps and may not be the most direct route to the target 4,5-dibromofuran core.

Stereoselective Installation of the Prop-2-en-1-amine Side Chain

With the 4,5-dibromofuran core in hand, the next critical phase is the stereoselective installation of the prop-2-en-1-amine side chain at the 2-position. The desired (E)-stereochemistry of the double bond is a key consideration in the choice of synthetic methodology.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are particularly well-suited for coupling a heterocyclic core to a side chain. libretexts.orgresearchgate.netnih.govillinois.edu

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net In the context of synthesizing 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine, a 2-bromo-4,5-dibromofuran could be coupled with a protected allylamine, such as N-Boc-allylamine. The reaction typically proceeds with syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination, which often leads to the thermodynamically more stable (E)-alkene.

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. libretexts.orgnih.govillinois.edu This approach would involve the coupling of a 4,5-dibromofuran-2-boronic acid or its ester with a suitable (E)-3-amino-1-bromopropene derivative, where the amine is protected. The stereochemistry of the alkene is retained from the starting vinyl halide, making this a highly stereoselective method. The requisite 4,5-dibromofuran-2-boronic acid could be prepared from 2-bromo-4,5-dibromofuran via lithium-halogen exchange followed by quenching with a trialkyl borate.

The following table outlines the general parameters for these cross-coupling reactions.

ReactionFuran SubstrateCoupling PartnerCatalyst/BaseProductStereoselectivity
Heck2-Bromo-4,5-dibromofuranN-Boc-allylaminePd(OAc)₂, PPh₃, Et₃N(E)-3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine (protected)Generally favors (E)
Suzuki-Miyaura4,5-Dibromofuran-2-boronic acid(E)-3-(Boc-amino)-1-bromopropenePd(PPh₃)₄, Na₂CO₃(E)-3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine (protected)Retentive

Amination Reactions for Nitrogen Atom Incorporation

Direct amination reactions provide an alternative strategy for introducing the nitrogen atom of the side chain. Palladium-catalyzed allylic amination of allylic alcohols is a well-established method. researchgate.netalfa-chemistry.comorganic-chemistry.org This would involve the synthesis of 3-(4,5-dibromofuran-2-yl)prop-2-en-1-ol as a precursor. This allylic alcohol could then be reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a palladium catalyst. The regioselectivity and stereoselectivity of such reactions can often be controlled by the choice of ligands on the palladium catalyst.

Olefination Strategies for the Allylic Moiety

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. youtube.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org These reactions would utilize 4,5-dibromofuran-2-carbaldehyde as the starting material.

The Wittig reaction employs a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. nih.gov To obtain the desired (E)-isomer of this compound, a stabilized ylide derived from a protected aminomethylphosphonium salt would be required.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. youtube.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org A key advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, especially when the phosphonate reagent contains electron-withdrawing groups. youtube.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org Reacting 4,5-dibromofuran-2-carbaldehyde with a phosphonate ester such as diethyl (N-Boc-aminomethyl)phosphonate in the presence of a base (e.g., NaH) would be expected to yield the protected (E)-3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine with high stereoselectivity. alfa-chemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

The table below compares the key features of these olefination strategies.

ReactionCarbonyl SubstrateReagentProductStereoselectivity
Wittig (stabilized ylide)4,5-Dibromofuran-2-carbaldehydePh₃P=CH-CH₂-NHBoc(E)-3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine (protected)Predominantly (E)
Horner-Wadsworth-Emmons4,5-Dibromofuran-2-carbaldehyde(EtO)₂P(O)CH₂-CH₂-NHBoc + Base(E)-3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine (protected)Highly (E)-selective

Catalytic Systems in the Synthesis of Functionalized Dibromofuran Amines

The introduction of an amine functionality onto a dibromofuran scaffold, especially one bearing an unsaturated side chain, requires chemoselective and efficient catalytic methods. Both transition metal catalysis and biocatalysis offer powerful tools for achieving these molecular transformations.

Transition metal catalysts, particularly those based on palladium and copper, are paramount in the synthesis of furan amines due to their efficacy in forming carbon-carbon and carbon-nitrogen bonds.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing halogenated heterocycles. The synthesis of a precursor to this compound could be envisioned via a Heck-type reaction between a 2,3,4-trihalofuran and an appropriate alkene, followed by amination. More directly, palladium-catalyzed amination (Buchwald-Hartwig amination) of brominated furan precursors is a well-established method. nih.govnih.govsemanticscholar.org The choice of ligand is critical in these transformations, with bulky biarylphosphine ligands often facilitating the reaction on five-membered heterocyclic bromides. nih.gov For instance, the amination of aryl chlorides and bromides has been successfully achieved using ammonium (B1175870) salts as the amine source, which can offer higher selectivity for the primary amine over diarylamine side products. nih.gov

Challenges in palladium catalysis include catalyst deactivation and the potential for side reactions, such as the reduction of the aryl halide or polymerization. nih.gov The reaction conditions, including the base, solvent, and temperature, must be meticulously optimized to achieve high yields. mdpi.com

Copper Catalysis: Copper-catalyzed reactions represent a cost-effective alternative for the synthesis of furan derivatives. acs.orgnih.gov Copper iodide (CuI) is frequently used in Ullmann-type couplings to catalyze cyclization and amination processes. researchgate.net Copper-catalyzed methods have been developed for the intermolecular annulation of ketones and olefins to construct multisubstituted furans. organic-chemistry.org These systems can tolerate a range of functional groups and provide access to complex furan structures under relatively mild conditions. A one-pot copper-catalyzed strategy has been developed for the regioselective synthesis of trisubstituted furan derivatives from (2-furyl) carbene complexes. acs.org

Catalyst SystemSubstrate TypeReaction TypeKey FeaturesTypical Yield Range
Pd(OAc)₂ / Bulky Phosphine LigandBromofurans, BromoimidazolesBuchwald-Hartwig AminationEffective for unprotected heterocyclic bromides. nih.govModerate to Excellent
PdCl₂(CH₃CN)₂ / CuCl₂1,3-Diketones + Alkenyl BromidesOne-Pot Furan SynthesisEfficient for creating functionalized furans. mdpi.com21% - 94%
CuI / LigandKetones + Vinyl BromidesIntramolecular O-vinylationGood for 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.ukHigh
Copper(II) saltAryl Ketones + StyrenesOxidative CyclizationForms multiaryl-substituted furans using DMSO as an oxidant. organic-chemistry.orgGood

In the quest for greener and more selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal catalysis.

Organocatalysis: While less common for direct furan amination, organocatalysts can be employed in the synthesis of furan precursors. For example, lactic acid has been used as a catalyst for the synthesis of certain furan derivatives. ijsrst.com The Feist-Benary furan synthesis, which involves the reaction of α-halogen ketones with β-dicarbonyl compounds, proceeds under mild basic conditions, often using amines like pyridine (B92270) as catalysts. chemistrywithdrsantosh.com

Biocatalytic Transformations: Biocatalysis offers an environmentally benign and highly selective route to furan amines. chemicalbook.com Amine transaminases (ATAs) are particularly effective for the reductive amination of furan-based aldehydes and ketones. mdpi.com These enzymes utilize an amino donor, such as isopropylamine (B41738) or alanine, to convert a carbonyl group into a primary amine with high enantioselectivity. acs.orgnih.gov Studies have demonstrated the successful synthesis of furfurylamines like 5-(hydroxymethyl)furfurylamine (HMFA) and 2,5-di(aminomethyl)furan (DAF) from biomass-derived 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF), respectively. mdpi.com The efficiency of these biocatalytic systems can be high, with some processes achieving complete conversion of the starting material. nih.gov Immobilization of these enzymes allows for their reuse over multiple cycles, enhancing the sustainability of the process. mdpi.com

EnzymeSubstrateProductAmine DonorYield
Amine Transaminase (ATA-Spo)5-(hydroxymethyl)furfural (HMF)5-(hydroxymethyl)furfurylamine (HMFA)Isopropylamine99% mdpi.com
Amine Transaminase (ATA-Spo)2,5-diformylfuran (DFF)2,5-di(aminomethyl)furan (DAF)Isopropylamine98% mdpi.com
Amidase (MmH)3-acetamido-5-acetylfuran (3A5AF)2-acetyl-4-aminofuran (2A4AF)- (Deacetylation)79.3% acs.org
R-selective aminotransferase (ATA117)3-acetamido-5-acetylfuran (3A5AF)(R)-3-acetylamino-5-(α-aminoethyl)-furan- (Reductive Amination)84.0% acs.org

Sustainable and Green Chemistry Approaches in Furan Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for furan amines. frontiersin.org A major focus is the utilization of renewable biomass as a starting material. rsc.orgacs.org Chitin, the second most abundant biopolymer, can be converted into nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran, which serves as a precursor for other furan amines. rsc.org Similarly, lignocellulosic biomass can be processed to yield platform molecules like furfural (B47365) and HMF, which are versatile starting points for a variety of valuable amines. mdpi.commdpi.com

Key aspects of sustainable synthesis in this context include:

Renewable Feedstocks: Using biomass-derived furans instead of petroleum-based starting materials. frontiersin.orgacs.org

Biocatalysis: Employing enzymes like transaminases to perform reactions under mild aqueous conditions, avoiding harsh reagents and high temperatures. chemicalbook.commdpi.com

Energy Efficiency: Developing one-pot reactions that reduce the number of separation and purification steps, thereby saving energy and resources. researchgate.net

Atom Economy: Designing reactions, such as biocatalytic aminations where water is the main byproduct, to maximize the incorporation of reactant atoms into the final product. mdpi.com

Safer Solvents: Utilizing water or other environmentally benign solvents in place of volatile organic compounds.

The development of integrated one-pot processes that couple biomass hydrolysis with subsequent dehydration and amination steps represents a significant goal for the economically viable and efficient production of furan amines under mild conditions. rsc.org

Elucidation of Reaction Mechanisms and Investigation of Side Product Formation

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and minimizing the formation of unwanted side products.

In palladium-catalyzed amination , the generally accepted mechanism involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromofuran substrate to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form an amido complex.

Reductive Elimination: The C-N bond is formed as the desired furan amine product is released, regenerating the Pd(0) catalyst.

A plausible mechanism for a domino Heck/cross-coupling reaction to form furan-linked bisheterocycles involves intramolecular carbopalladation followed by a carbene-based cross-coupling. rsc.org

Side Product Formation: Several side reactions can compete with the desired transformation, lowering the yield and complicating purification.

Reduction: The aryl halide can be reduced to the corresponding arene, a side reaction often observed in palladium-catalyzed processes, particularly in the presence of an alcohol and a base via β-hydride elimination from a Pd(Ar)(OR) intermediate. nih.gov

Polymerization: Furan rings, especially those with electron-releasing substituents, can be unstable towards acid and prone to polymerization or ring-opening reactions. pharmaguideline.com Undesired dehydration and condensation reactions are also known to occur with furan derivatives like HMF. frontiersin.org

Homocoupling: The coupling of two aryl halide molecules can lead to the formation of biaryl side products.

Over-amination: In the synthesis of primary amines, the product can react further with the starting halide to form a secondary diarylamine. nih.gov

Careful control over reaction parameters such as catalyst, ligand, base, solvent, and temperature is essential to suppress these side pathways and maximize the yield of the target functionalized dibromofuran amine. mdpi.com

Reactivity Profiles and Functionalization Strategies for 3 4,5 Dibromofuran 2 Yl Prop 2 En 1 Amine

Reactivity of the Dibromofuran Nucleus

The dibromofuran core of the molecule is a key area for synthetic modification. The two bromine atoms and the furan (B31954) ring's inherent electronic properties allow for a range of selective functionalization reactions.

Chemoselective Functionalization at Bromine Centers

The carbon-bromine bonds on the furan ring are prime targets for metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms at the C4 and C5 positions can potentially be exploited for chemoselective functionalization. Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are particularly effective for arylating or vinylating brominated heterocycles. For instance, reactions involving 3,4-dibromo-furan-2(5H)-one have shown that Suzuki-Miyaura reactions can be used to introduce aryl and benzyl (B1604629) groups. researchgate.net Similarly, photochemical reactions of compounds like 4,5-dibromofuran-2-carbaldehyde with aromatic solutions have been used to synthesize 5-aryl-4-bromo-2-furyl derivatives, indicating a preferential reaction at the C5 position under these conditions. researchgate.net This suggests that a stepwise functionalization of 3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine is feasible, allowing for the controlled and sequential introduction of different substituents.

Reaction Type Reagents and Conditions Potential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., PdCl2(dppf)2), Base (e.g., K2CO3, Cs2CO3)3-(4-Bromo-5-arylfuran-2-yl)prop-2-en-1-amine
Stille CouplingOrganostannane (e.g., R-SnBu3), Pd catalyst3-(4-Bromo-5-substituted-furan-2-yl)prop-2-en-1-amine
Heck CouplingAlkene, Pd catalyst, Base3-(4-Bromo-5-vinylfuran-2-yl)prop-2-en-1-amine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base3-(4-Bromo-5-alkynylfuran-2-yl)prop-2-en-1-amine
Photochemical ArylationAromatic solvent (e.g., benzene), UV irradiation3-(4-Bromo-5-phenylfuran-2-yl)prop-2-en-1-amine researchgate.net

Electrophilic and Nucleophilic Substitution Dynamics of Furan Ring

The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.compearson.com Compared to benzene (B151609), furan's reactivity is significantly higher, allowing for reactions under milder conditions. pearson.compearson.com Electrophilic attack typically occurs preferentially at the C2 (or C5) position due to the superior stability of the resulting cationic intermediate, which can be stabilized by three resonance structures. chemicalbook.comyoutube.com In this compound, the C2 and C5 positions are already substituted. The remaining C3 position is less reactive towards electrophiles. The presence of two electron-withdrawing bromine atoms further deactivates the ring towards electrophilic attack.

Nucleophilic substitution on the furan ring is generally less favorable but can occur, particularly when strong electron-withdrawing groups are present on the ring. edurev.in While pyrrole (B145914) is the least reactive towards nucleophilic substitution, furan is more reactive, and this reactivity is enhanced by electron-withdrawing substituents. edurev.in In the target molecule, the bromine atoms could potentially be displaced by strong nucleophiles under specific conditions, although this is often a more challenging transformation than cross-coupling reactions.

Transformations of the Prop-2-en-1-amine Substructure

The prop-2-en-1-amine side chain offers additional sites for chemical modification, independent of or in concert with the furan nucleus.

Reactivity of the Allylic Amine Moiety (e.g., Conjugate Addition, Cyclization)

Allylic amines are highly valuable intermediates in organic synthesis. rsc.orgnih.gov The allylic C-H bonds can be targeted for functionalization, and the amine group itself can direct or participate in various reactions. nih.govnih.gov The double bond in the allylic system is susceptible to a variety of addition reactions. Furthermore, the bifunctional nature of this moiety (containing both an amine and an alkene) makes it an excellent candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These transformations can be catalyzed by a range of transition metals, providing access to complex molecular architectures. organic-chemistry.org

Reaction Type General Transformation Potential Outcome
Michael AdditionAddition of a nucleophile to the activated olefinFunctionalization of the propenyl chain
Cyclization (Intramolecular)Reaction between the amine and another functional groupFormation of N-heterocycles
C-H AminationDirect conversion of C-H bonds to C-N bondsSynthesis of complex amines nih.gov
AziridinationAddition across the double bond to form a three-membered ringFormation of an aziridine (B145994) ring, a competing pathway in some allylic aminations nih.gov

Derivatization at the Amine Nitrogen and Olefinic Carbon Centers

The primary amine group is a versatile handle for derivatization. It can readily react with a wide array of electrophiles to form amides, sulfonamides, carbamates, and ureas. Such derivatizations are often used to modify the molecule's properties or to introduce new functionalities. nih.gov Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which are often used for analytical purposes but also highlight the amine's reactivity. libretexts.org

The olefinic carbons of the prop-2-en-1-amine moiety are also reactive sites. Besides the aforementioned conjugate additions and cyclizations, they can undergo reactions such as epoxidation, dihydroxylation, and hydrogenation. The choice of reagents and reaction conditions can allow for selective transformation of the double bond without affecting the furan ring.

Synthetic Utility as a Versatile Building Block for Complex Architectures

The multi-functional nature of this compound makes it a powerful building block for the synthesis of complex molecules. rsc.orgsemanticscholar.org The orthogonal reactivity of its different functional groups allows for a programmed, stepwise approach to constructing elaborate molecular architectures.

For example, the bromine atoms can be used as handles for sequential cross-coupling reactions to build complex biaryl or polycyclic systems attached to the furan core. Subsequently, the allylic amine side chain can be elaborated through derivatization of the nitrogen atom or by reactions at the double bond. This could involve cyclization to form fused heterocyclic systems or the introduction of pharmacologically relevant moieties. The ability to selectively functionalize different parts of the molecule underscores its utility in combinatorial chemistry and drug discovery programs for creating libraries of structurally diverse compounds. enamine.net The synthesis of complex oligomers and coiled structures from substituted pyrrole building blocks demonstrates the potential for such molecules to form ordered, higher-level structures. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For "3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine," both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify all hydrogen atoms in the molecule. Key expected signals would include a singlet for the furan (B31954) proton, distinct signals for the vinyl protons of the prop-2-en-1-amine chain, and signals for the aminomethyl (-CH₂-NH₂) group. The coupling constants (J-values) between the vinyl protons would be crucial for determining the stereochemistry of the double bond (i.e., E or Z isomer).

¹³C NMR: This spectrum would show signals for each unique carbon atom. The chemical shifts would confirm the presence of the dibrominated furan ring, the olefinic carbons, and the aliphatic aminomethyl carbon.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign which protons are attached to which carbons and to establish connectivity across the entire molecule, confirming the regiochemical arrangement of the substituents.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide the exact mass of the molecular ion. This measurement is typically accurate to within a few parts per million and allows for the unambiguous determination of the molecular formula (C₇H₇Br₂NO). The distinct isotopic pattern created by the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced. Likely fragmentation events would include the loss of an amine group, cleavage of the propenyl chain, and fragmentation of the dibromofuran ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. Key signals would include N-H stretching vibrations (typically around 3300-3500 cm⁻¹) for the primary amine, C=C stretching for the alkene and furan ring (around 1600-1680 cm⁻¹), and C-Br stretching vibrations at lower wavenumbers (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C double bond, often produce strong Raman signals, which can be weak in FTIR. This would help confirm the presence of the unsaturated backbone of the molecule.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure

If a suitable single crystal of "this compound" could be grown, X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and the conformation of the molecule. It would also definitively establish the stereochemistry of the double bond and reveal how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

Chromatographic and electrophoretic methods are vital for assessing the purity of a sample and for separating different isomers.

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to determine the purity of the synthesized compound. A single, sharp peak would indicate a high-purity sample. These methods could also be developed to separate the E and Z isomers if the synthesis produces a mixture.

Electrophoresis: Capillary Electrophoresis (CE) could also be used for purity assessment, particularly given the amine group which can be protonated. CE separates ions based on their electrophoretic mobility, offering a different and often complementary selectivity to chromatography.

Computational Chemistry and Theoretical Modeling of 3 4,5 Dibromofuran 2 Yl Prop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. uobasrah.edu.iqmdpi.com For 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine, these calculations reveal how the distribution of electrons influences its stability, reactivity, and spectroscopic characteristics.

Methods like DFT with hybrid functionals such as B3LYP and a basis set like 6-311G++(d,p) are commonly employed to optimize the molecular geometry and compute electronic properties. uobasrah.edu.iqmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. uobasrah.edu.iq A smaller gap generally suggests higher reactivity. For furan (B31954) derivatives, the electronic properties are heavily influenced by the substituents on the ring. mdpi.com The electron-rich nature of the furan ring, combined with the electron-withdrawing bromine atoms and the prop-2-en-1-amine side chain, would create a unique electronic profile for this molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density around the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential would likely be concentrated around the furan oxygen and the amine nitrogen, while the hydrogen atoms of the amine group would exhibit positive potential.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Parameter Predicted Significance for this compound
HOMO Energy Indicates the ability to donate electrons; likely localized on the furan ring and amine group.
LUMO Energy Indicates the ability to accept electrons; influenced by the dibromo substituents and conjugated system.
HOMO-LUMO Gap Determines electronic stability and reactivity; a moderate gap is expected.
Dipole Moment Quantifies the overall polarity of the molecule, arising from the electronegative O, N, and Br atoms.
MEP Surface Visualizes reactive sites for electrophilic and nucleophilic attack.

Conformational Landscapes and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are used to explore the possible shapes (conformers) a molecule can adopt and how it behaves over time in a specific environment. researchgate.netresearchgate.net

For this compound, the key sources of flexibility are the rotatable bonds in the prop-2-en-1-amine side chain. Quantum mechanical calculations can map the potential energy surface by systematically rotating these bonds, identifying low-energy, stable conformers. researchgate.net These studies often reveal that interactions like intramolecular hydrogen bonds can stabilize certain conformations. researchgate.net

Molecular dynamics simulations can then be used to study the dynamic behavior of the molecule, typically in a solvent like water to mimic physiological conditions. researchgate.net An MD simulation tracks the movements of every atom over time based on a force field, providing insights into how the molecule interacts with its surroundings and its own internal flexibility. psu.eduresearchgate.net For this compound, MD simulations would reveal the stability of different conformers in solution, the dynamics of the side chain, and the formation of hydrogen bonds with water molecules.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netphyschemres.org These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

To build a QSAR model for a series of furan derivatives including this compound, one would first need experimental data on their biological activity (e.g., enzyme inhibition or receptor binding). ijabbr.com Then, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). A statistical method, such as multiple linear regression, is then used to build an equation that relates these descriptors to the observed activity. physchemres.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique. It involves aligning a set of molecules and calculating their steric and electrostatic fields at various points on a grid. These field values are then used to build a statistical model that can predict the activity of new compounds and visualize which regions in space are favorable or unfavorable for activity.

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. texilajournal.comksu.edu.sa This method is crucial for understanding the potential mechanism of action of a bioactive compound. researchgate.net

Table 2: Potential Ligand-Target Interactions for this compound

Molecular Feature Potential Interaction Type Interacting Amino Acid Residues (Examples)
Amine Group (NH2) Hydrogen Bonding, Ionic Interactions Aspartate (Asp), Glutamate (Glu), Serine (Ser)
Furan Ring π-π Stacking, Hydrophobic Interactions Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His)
Furan Oxygen Hydrogen Bonding Serine (Ser), Threonine (Thr), Asparagine (Asn)
Bromine Atoms Halogen Bonding, Hydrophobic Interactions Backbone carbonyls, Electron-rich residues

Theoretical Predictions of Reaction Pathways and Selectivity

Computational chemistry can be used to model chemical reactions, predicting their feasibility, mechanisms, and the selectivity of product formation. rsc.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. nih.gov

The furan ring is known to be more reactive than benzene (B151609) in electrophilic substitution reactions. pixel-online.netresearchgate.net For this compound, the most likely positions for electrophilic attack are the carbon atoms of the furan ring. However, the 4 and 5 positions are already substituted with bromine. The prop-2-en-1-amine group at position 2 would direct incoming electrophiles. Theoretical calculations could determine the activation energies for substitution at the available C3 position versus potential reactions on the side chain. semanticscholar.org For example, studies on the bromination of benzofused heterocycles have successfully used DFT to locate transition states and intermediates, confirming that the reaction proceeds through the formation of π- and σ-complexes. semanticscholar.orgnih.gov Similar methods could predict the regioselectivity of various reactions for the target compound, guiding synthetic efforts.

Advanced Applications and Materials Science Prospects of Furan Amine Compounds

Role as Monomers or Crosslinkers in Bio-based Polymer Science

The drive towards a circular economy has intensified the search for renewable monomers that can replace petroleum-based feedstocks in polymer production. Furan (B31954) derivatives, obtainable from biomass, are at the forefront of this transition. The structure of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine suggests its potential as both a monomer and a crosslinking agent in the synthesis of novel bio-based polymers.

The primary amine group (-NH2) on the side chain makes it a suitable candidate for the synthesis of bio-based polyamides. Polyamides, a major class of engineering thermoplastics, are traditionally produced from petroleum-derived diamines and diacids. The incorporation of a furan-containing amine like the subject compound could lead to polyamides with unique properties, such as altered thermal stability, mechanical strength, and barrier properties, influenced by the rigid furan ring.

Furthermore, the presence of the double bond in the prop-2-en-1-amine side chain opens up possibilities for its use in addition polymerization or as a crosslinker. This functionality can be exploited to create thermosetting resins or to introduce crosslinks into thermoplastic polymers, thereby enhancing their mechanical properties, thermal resistance, and chemical stability. The furan ring itself can participate in Diels-Alder reactions, offering another pathway for crosslinking and the development of self-healing materials. The bromine atoms on the furan ring could also impart flame-retardant properties to the resulting polymers, a highly desirable characteristic in many applications.

Monomer FunctionalityPotential Polymer TypePotential Properties
Primary AminePolyamidesBio-based, altered thermal and mechanical properties
Alkene (Double Bond)Addition Polymers, Crosslinked PolymersEnhanced mechanical strength, thermal and chemical resistance
Furan RingCrosslinked Polymers (via Diels-Alder)Self-healing properties
Bromine AtomsFlame-Retardant PolymersIncreased safety

Design and Synthesis of Novel Ligands for Catalysis and Coordination Chemistry

The field of catalysis continuously seeks novel ligand architectures to improve the efficiency, selectivity, and scope of chemical transformations. The molecular structure of this compound, containing both a nitrogen donor atom and a furan ring, makes it an attractive candidate for the design of new ligands for coordination chemistry and catalysis.

The amine group can readily coordinate to a wide variety of metal centers, forming stable metal complexes. The furan ring, with its oxygen heteroatom and π-electron system, can also participate in coordination, potentially leading to multidentate ligands that can form highly stable and well-defined catalytic species. The electronic properties of the furan ring, and consequently the donor properties of the amine ligand, can be tuned by the electron-withdrawing bromine substituents. This allows for the fine-tuning of the electronic environment around the metal center, which is crucial for optimizing catalytic activity.

Furan-containing ligands have been explored in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The specific steric and electronic properties conferred by the this compound ligand could lead to catalysts with novel reactivity and selectivity. For instance, the steric bulk of the dibromofuran group could influence the regioselectivity of a reaction, while its electronic effects could modulate the redox potential of the metal center.

Ligand FeaturePotential Impact on Catalysis
Amine DonorCoordination to metal centers
Furan RingSecondary coordination, electronic and steric tuning
Bromine SubstituentsElectronic modification of the ligand
Conjugated SystemPotential for redox activity

Exploration in Optoelectronic Materials and Device Fabrication

The development of organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furan-containing conjugated molecules and polymers have shown significant promise in this area due to their favorable electronic and photophysical properties. bohrium.comntu.edu.sg The extended π-conjugation in this compound, encompassing the furan ring and the propenamine side chain, suggests its potential as a building block for novel optoelectronic materials.

Furan is known to be a good electron-donating moiety, and the incorporation of furan units into conjugated polymers can lead to materials with high charge carrier mobilities. researchgate.net The amine group can act as an additional electron-donating group, further influencing the electronic properties of the molecule. The bromine atoms, being electron-withdrawing, can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical parameter in the design of efficient organic electronic devices. fluxim.com

Furthermore, many furan derivatives exhibit strong fluorescence, making them suitable for use as emitters in OLEDs. bohrium.comrsc.org The specific substitution pattern of this compound could lead to unique photophysical properties, such as a specific emission color or a high quantum yield. The molecule could also be explored as a component in dye-sensitized solar cells, where furan-containing dyes have shown promising performance. ntnu.edu.twacs.org

PropertyRelevance to Optoelectronics
Extended π-ConjugationCharge transport
Electron-Donating Furan and AmineTuning of electronic properties
Electron-Withdrawing BromineHOMO/LUMO level engineering
Potential FluorescenceEmitters in OLEDs

Precursors in the Total Synthesis of Complex Natural Products

Furan rings are present in a wide variety of natural products with diverse biological activities. The furan moiety can be a stable part of the final structure or serve as a versatile synthetic intermediate that can be transformed into other functional groups or ring systems. The highly functionalized nature of this compound makes it a potentially valuable building block in the total synthesis of complex natural products.

The furan ring can be used as a diene in Diels-Alder reactions to construct complex polycyclic systems. The bromine atoms can be replaced with other functional groups through cross-coupling reactions, allowing for the introduction of additional complexity. The amine and alkene functionalities in the side chain provide further handles for chemical manipulation, enabling the elaboration of the molecule into more complex structures.

For example, the furan ring can be oxidized to open the ring and form a 1,4-dicarbonyl compound, a common precursor for the synthesis of other heterocyclic systems or carbocyclic rings. The versatility of the furan ring as a synthetic intermediate has been demonstrated in the synthesis of numerous natural products, and the unique combination of functional groups in this compound could provide novel and efficient routes to valuable target molecules.

Functional GroupPotential Synthetic Transformation
Furan RingDiels-Alder reactions, oxidation to 1,4-dicarbonyls
Bromine AtomsCross-coupling reactions for C-C bond formation
Amine GroupAcylation, alkylation, formation of other nitrogen-containing functional groups
Alkene GroupHydrogenation, oxidation, addition reactions

Q & A

Q. What are the common synthetic routes for preparing 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves coupling reactions between brominated furan precursors and propenylamine derivatives. For example, a two-step approach may include:

Bromination : Introducing bromine atoms to the furan ring under controlled conditions (e.g., using NBS or Br₂ in DCM).

Amine coupling : Utilizing reagents like HBTU/HOBt with DIPEA in DMF to conjugate the propenylamine moiety .
Analytical validation requires:

  • HPLC : Purity assessment (>99% purity threshold) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • NMR : Key signals include vinyl proton splitting (δ 5.6–7.8 ppm, J = 12–16 Hz) and furan ring protons (δ 6.2–7.5 ppm) .

Q. How can researchers utilize NMR spectroscopy to characterize the structural features of this compound?

Methodological Answer:

  • ¹H NMR : Identify vinyl protons (E/Z isomerism) via coupling constants (J = 12–16 Hz for trans configuration). Furan protons typically appear as doublets (δ 6.2–7.5 ppm) due to ring anisotropy .
  • ¹³C NMR : Look for carbons adjacent to bromine (C-Br, δ 90–110 ppm) and enamine carbons (C=N, δ 150–165 ppm).
  • 2D Experiments (COSY, HSQC) : Resolve overlapping signals and assign connectivity between the furan ring and propenylamine chain .

Q. What safety considerations are critical when synthesizing and handling brominated furan derivatives like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Bromine vapors require scrubbing systems.
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ before disposal .
  • Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and maintain eyewash stations .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental spectral data and theoretical predictions for this compound?

Methodological Answer:

  • Data Cross-Validation : Compare experimental NMR/HRMS with computational models (e.g., DFT-calculated chemical shifts). Adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • Isomer Analysis : Use HPLC-MS to detect E/Z isomers or tautomers that may cause spectral mismatches .
  • Impurity Profiling : Employ GC-MS to identify byproducts from incomplete bromination or amine coupling .

Q. How can SHELXL refine the crystal structure of this compound, particularly when dealing with anisotropic displacement or twinning?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to achieve Rint < 5%.
  • Anisotropic Refinement : Apply SHELXL’s "ANIS" command to model atomic displacement parameters (ADPs) for Br and N atoms .
  • Twinning Correction : Use the "TWIN" and "BASF" commands for twinned crystals. Validate with the R1/R1(wR2) convergence criteria (<0.05) .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry .

Q. What experimental design considerations are essential to study the reactivity of this compound under acidic conditions?

Methodological Answer:

  • Reaction Monitoring : Use in situ FT-IR or LC-MS to track intermediate formation (e.g., ring-opening or electrophilic addition).
  • Acid Selection : Compare outcomes with Brønsted (H₂SO₄, TFA) vs. Lewis acids (BF₃·Et₂O). TFA avoids side reactions like polymerization .
  • Regioselectivity Control : Introduce directing groups (e.g., methyl) to the furan ring to bias reaction sites. DFT studies predict charge distribution at C4/C5 brominated positions .

Q. How can computational methods (e.g., DFT) predict the electronic properties or reaction pathways of this compound?

Methodological Answer:

  • Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to model ground-state structures.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Bromine atoms lower LUMO energy, enhancing electrophilicity .
  • Reaction Pathway Simulation : Employ NEB (Nudged Elastic Band) methods to map energy barriers for bromine substitution or amine protonation .

Q. What advanced techniques validate the stereochemical integrity of the propenylamine moiety during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane/IPA to resolve enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-generated VCD to assign absolute configuration .
  • X-ray Crystallography : Resolve E/Z isomerism via anisotropic displacement parameters of the vinyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.